molecular formula C10H10BrFO2 B12979521 3-(3-Bromophenyl)-3-fluorobutanoic acid

3-(3-Bromophenyl)-3-fluorobutanoic acid

Cat. No.: B12979521
M. Wt: 261.09 g/mol
InChI Key: MFOIUHWQYSBGJA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-fluorobutanoic acid is a fluorinated carboxylic acid derivative featuring a bromophenyl group at the β-position of the butanoic acid chain. The compound combines halogen (bromine) and fluorine substituents, which are known to influence electronic, steric, and physicochemical properties. Below, we compare this compound with similar derivatives, focusing on structural, physical, chemical, and application-related aspects.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(3-bromophenyl)-3-fluorobutanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,13,14)

InChI Key

MFOIUHWQYSBGJA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-fluorobutanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a brominated phenyl group is introduced to a butanoic acid derivative. This process often requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the compound can be reduced to corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Phenols or amines

Scientific Research Applications

3-(3-Bromophenyl)-3-fluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with enzymes or receptors, altering their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Groups Key Structural Differences Reference
3-(3-Bromophenyl)-3-fluorobutanoic acid (Target) C₁₀H₁₀BrFO₂ 261.1 (estimated) 3-Bromo Carboxylic acid, Fluorine at C3 of butanoic acid Fluorine at β-position of butanoic acid N/A
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 3-Bromo, 2-Fluoro Carboxylic acid Shorter chain (propanoic acid), adjacent Br/F substituents
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 210.24 4-Fluoro, 3-Methyl Carboxylic acid Methyl branching, no bromine
3-(2-Bromophenyl)-3-hydroxybutanoic acid C₁₀H₁₁BrO₃ 259.1 2-Bromo Carboxylic acid, Hydroxyl at C3 Hydroxyl instead of fluorine, Br at ortho position
3-(3-Bromophenyl)oxetane-3-carboxylic acid C₁₀H₉BrO₃ 257.09 (estimated) 3-Bromo Oxetane ring, Carboxylic acid Oxetane ring replaces fluorine and modifies steric bulk
3-(3-Bromophenyl)-2-propenoic acid C₉H₇BrO₂ 227.06 3-Bromo α,β-unsaturated carboxylic acid Conjugated double bond alters electronic properties

Key Observations:

  • Substituent Position : Bromine at the phenyl meta position (vs. ortho in ) reduces steric hindrance, while fluorine at the β-position may increase acidity due to electron-withdrawing effects.
  • Ring Systems : The oxetane-containing analog () introduces rigidity, which could reduce conformational flexibility compared to the target compound’s linear chain.

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Predicted) LogP (Estimated) Reference
This compound N/A N/A Moderate in polar solvents ~2.8 N/A
3-(3-Bromo-2-fluorophenyl)propanoic acid N/A 287.3 (predicted) Low in water 2.5–3.0
3-(2-Bromophenyl)-3-hydroxybutanoic acid N/A N/A High in polar solvents ~1.9
3-(3-Bromophenyl)oxetane-3-carboxylic acid N/A N/A Low in water ~2.2
3-(3-Bromophenyl)-2-propenoic acid N/A N/A Moderate in DMSO ~2.7

Key Observations:

  • Hydrogen Bonding : The hydroxyl group in increases solubility in polar solvents compared to fluorine in the target compound.
  • Lipophilicity: Fluorine’s electronegativity likely raises the target compound’s LogP compared to hydroxylated analogs (e.g., ) but lowers it relative to non-polar derivatives like esters (e.g., ).

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